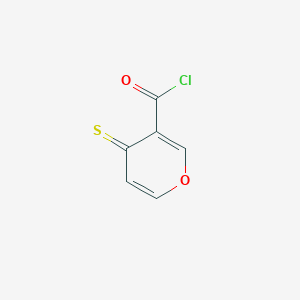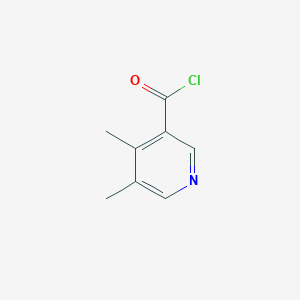
Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, also known as 2-(8-chloro-1-naphthylthio)acetic acid, is a chemical compound with the molecular formula C12H9ClO2S and a molecular weight of 252.72 g/mol . This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, involves several steps. One common method includes the reaction of 8-chloromethyl-1-naphthol with thioacetic acid under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Análisis De Reacciones Químicas
Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparación Con Compuestos Similares
Similar compounds to acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, include:
2-(8-Chloro-1-naphthylthio)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
2-(8-Chloro-1-naphthylthio)butyric acid: Contains a butyric acid group, offering different chemical properties.
2-(8-Chloro-1-naphthylthio)valeric acid: Features a valeric acid group, which may affect its reactivity and applications.
Propiedades
Número CAS |
64059-42-3 |
|---|---|
Fórmula molecular |
C13H11ClO2S |
Peso molecular |
266.74 g/mol |
Nombre IUPAC |
2-[8-(chloromethyl)naphthalen-1-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H11ClO2S/c14-7-10-5-1-3-9-4-2-6-11(13(9)10)17-8-12(15)16/h1-6H,7-8H2,(H,15,16) |
Clave InChI |
WKKHPDZWSPRFHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)



![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)



